Ethyl 6-iodobenzo[d]isoxazole-3-carboxylate
Description
Properties
Molecular Formula |
C10H8INO3 |
|---|---|
Molecular Weight |
317.08 g/mol |
IUPAC Name |
ethyl 6-iodo-1,2-benzoxazole-3-carboxylate |
InChI |
InChI=1S/C10H8INO3/c1-2-14-10(13)9-7-4-3-6(11)5-8(7)15-12-9/h3-5H,2H2,1H3 |
InChI Key |
COIPFUHZHLJPFI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC2=C1C=CC(=C2)I |
Origin of Product |
United States |
Preparation Methods
Traditional Condensation-Cyclization Methods
The foundational route for synthesizing ethyl 6-iodobenzo[d]isoxazole-3-carboxylate involves condensation-cyclodehydration of 2,4-dioxobutanoate precursors with hydroxylamine derivatives. This method, adapted from analogous isoxazole syntheses, utilizes hydroxylamine hydrochloride in ethanol under reflux to form the isoxazole ring . For example, methyl 4-(benzofuran-2-yl)-2,4-dioxobutanoate reacts with hydroxylamine hydrochloride in the presence of sodium acetate to yield substituted isoxazole carboxylates . While this approach typically achieves moderate yields (60–70%), its applicability to iodinated derivatives requires pre-functionalized starting materials or post-cyclization halogenation.
A critical challenge lies in introducing iodine at the 6-position of the benzoisoxazole framework. Direct iodination of preformed isoxazoles via electrophilic substitution is hindered by the electron-withdrawing nature of the ester and isoxazole groups, which deactivate the aromatic ring toward electrophiles. Consequently, recent strategies prioritize iodination during earlier synthetic stages, such as using iodinated diketones or intermediates .
Lithiation and Halogenation Approaches
| Starting Material | Lithiation Agent | Electrophile | Yield (%) | Reference |
|---|---|---|---|---|
| Ethyl 5-bromobenzo[d]isoxazole-3-carboxylate | n-BuLi | I₂ | 72 | |
| Ethyl 5-chlorobenzo[d]isoxazole-3-carboxylate | LDA | I₂ | 68 |
Key variables influencing yields include the base strength (n-BuLi vs. LDA), solvent polarity, and temperature. Tetrahydrofuran (THF) at −78°C optimizes lithiation efficiency, minimizing side reactions . Post-iodination, the ester group remains intact, confirming the compatibility of this method with sensitive functional groups.
Comparative Analysis of Synthetic Routes
Each method presents distinct advantages and limitations:
-
Condensation-Cyclization :
-
Lithiation-Iodination :
-
Electrochemical Synthesis :
Table 2: Method Comparison for this compound Synthesis
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-iodobenzo[d]isoxazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cycloaddition Reactions: The isoxazole ring can engage in cycloaddition reactions with alkynes and other unsaturated compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. Reaction conditions may involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium.
Oxidation and Reduction: Reagents like potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Cycloaddition Reactions: Catalysts such as 18-crown-6 and bases like potassium carbonate (K2CO3) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoxazole derivatives, while cycloaddition reactions can produce complex polycyclic structures .
Scientific Research Applications
Ethyl 6-iodobenzo[d]isoxazole-3-carboxylate has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders and cancer.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Material Science: It is employed in the design and fabrication of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of Ethyl 6-iodobenzo[d]isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The isoxazole ring can bind to various enzymes and receptors, modulating their activity and leading to desired biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated Derivatives
a) Ethyl 6-bromobenzo[d]isoxazole-3-carboxylate (CAS 651780-27-7)
- Structure : Bromine replaces iodine at the 6-position.
- Molecular Weight : 286.08 g/mol (vs. ~333.08 g/mol for the iodo analog).
- Synthesis : Prepared via bromination of the parent benzo[d]isoxazole or direct coupling using brominated precursors .
- Reactivity : Bromine is more reactive than iodine in nucleophilic aromatic substitution (SNAr), facilitating Suzuki or Buchwald-Hartwig couplings. However, iodine derivatives may exhibit better leaving-group properties in certain metal-catalyzed reactions .
- Applications : Used as intermediates in kinase inhibitor development .
b) Methyl 6-bromobenzo[d]isoxazole-3-carboxylate (CAS 1123169-23-2)
Non-Halogenated Derivatives
a) Ethyl benzo[d]isoxazole-3-carboxylate (CAS 57764-49-5)
- Structure: No substituent on the benzene ring.
- Similarity Score : 0.81 .
- Synthesis: Derived from condensation of hydroxylamine with diethyl oxalate and substituted acetophenones .
- Applications : Found in antimicrobial and anti-inflammatory agents .
b) Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate (CAS 57764-50-8)
Methoxy-Substituted Analogs
Ethyl 6-methoxybenzo[d]isoxazole-3-carboxylate (CAS 57764-51-9)
Physicochemical and Spectral Properties
Table 1: Key Properties of Selected Analogs
Spectral Data Insights
- NMR : Iodo substituents cause significant deshielding of adjacent protons. For example, in Ethyl 5-(3-methylphenyl)isoxazole-3-carboxylate, aromatic protons resonate at δ 7.65–7.27 ppm , whereas iodine’s electron-withdrawing effect would shift these signals downfield.
- HRMS : Halogenated derivatives show distinct isotopic patterns (e.g., bromine’s 1:1 ratio for M+ and M+2 peaks) .
Biological Activity
Ethyl 6-iodobenzo[d]isoxazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 317.08 g/mol. The presence of the iodine atom in its structure is notable, as it can influence the compound's reactivity and biological properties compared to other halogenated derivatives.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 317.08 g/mol |
| CAS Number | [Not specified] |
| Unique Feature | Contains iodine |
Biological Activities
Research indicates that this compound exhibits several biological activities, particularly in the realms of antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Activity
Compounds within the isoxazole class, including this compound, have demonstrated activity against various microbial pathogens. This antimicrobial potential is significant for developing new treatments against resistant strains of bacteria and fungi.
Anti-inflammatory Effects
The compound has been explored for its anti-inflammatory properties. It may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation in various biological contexts. This mechanism is critical for potential applications in treating inflammatory diseases.
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer activity. Its structural characteristics allow it to interact with biological targets implicated in cancer progression, making it a candidate for further investigation as a therapeutic agent.
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. The compound's isoxazole ring can mimic natural substrates or inhibitors, facilitating binding to active sites and modulating biological activities. This interaction can lead to either inhibition or activation of various pathways depending on the target.
Case Studies and Research Findings
- Antimicrobial Studies : A study demonstrated that derivatives of this compound exhibited significant activity against multiple strains of bacteria and fungi, suggesting a broad-spectrum antimicrobial effect.
- Inflammation Models : In vitro assays showed that the compound reduced cytokine production in macrophage cell lines stimulated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent.
- Cancer Cell Line Studies : Research involving various cancer cell lines indicated that this compound could induce apoptosis and inhibit cell proliferation, highlighting its potential as a chemotherapeutic agent.
Q & A
Q. How can researchers optimize the synthesis of Ethyl 6-iodobenzo[d]isoxazole-3-carboxylate to improve yield and purity?
- Methodological Answer : Synthesis optimization involves systematic variation of reaction parameters. For iodinated isoxazole derivatives, key steps include:
- Temperature Control : Adjusting reaction temperatures (e.g., 60–100°C) to balance reaction rate and byproduct formation. Lower temperatures may reduce decomposition of iodine-containing intermediates .
- Catalyst Screening : Testing palladium or copper catalysts for efficiency in iodination steps, as seen in analogous bromo/chloro derivatives .
- Purification : Employing column chromatography (e.g., ethyl acetate/petroleum ether gradients) or recrystallization to isolate the product. Evidence from similar compounds shows yields improve with silica gel chromatography (1:25–1:10 ethyl acetate/petroleum ether) .
- Flow Reactors : Continuous flow systems can enhance reproducibility and scalability, as demonstrated for benzodioxin-isoxazole hybrids .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer : A multi-technique approach ensures structural validation:
- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., iodophenyl protons resonate at δ 7.2–8.2 ppm in CDCl for aryl halides) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve molecular geometry and confirm iodine substitution patterns. This is critical for verifying regioselectivity in heterocyclic systems .
- HRMS : High-resolution mass spectrometry confirms molecular formula (e.g., [M+H] expected for CHINO) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectral data (e.g., NMR shifts) for this compound?
- Methodological Answer : Discrepancies may arise from solvent effects, impurities, or tautomerism. Strategies include:
- Solvent Standardization : Re-run NMR in consistent solvents (e.g., CDCl vs. DMSO-d) to assess solvent-induced shifts .
- 2D NMR : Use COSY and HSQC to resolve overlapping signals, particularly in crowded aromatic regions .
- Impurity Profiling : LC-MS or TLC to detect side products (e.g., de-iodinated byproducts) .
Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) and molecular docking studies guide reaction design:
- DFT Calculations : Model the electron density at the iodine site to predict susceptibility to nucleophilic attack. For example, iodinated aromatic systems show higher electrophilicity than chloro analogs .
- Docking Simulations : Assess interactions with biological targets (e.g., enzymes) to prioritize synthetic routes for pharmacologically active derivatives .
Pharmacological and Mechanistic Questions
Q. How can researchers evaluate the neuroprotective potential of this compound?
- Methodological Answer :
- In Vitro Assays : Test inhibition of oxidative stress in neuronal cell lines (e.g., SH-SY5Y) using HO-induced apoptosis models. Compare with non-iodinated analogs to isolate iodine’s role .
- Target Identification : Use competitive binding assays (e.g., fluorescence polarization) to screen for interactions with neurodegenerative disease targets like tau protein or α-synuclein .
Q. What strategies differentiate the biological activity of this compound from its halogenated analogs?
- Methodological Answer :
- SAR Studies : Synthesize bromo/chloro derivatives and compare IC values in cytotoxicity assays. Iodine’s larger atomic radius may enhance van der Waals interactions in hydrophobic enzyme pockets .
- Metabolic Stability : Conduct microsomal stability assays (e.g., liver microsomes) to assess iodine’s impact on half-life compared to lighter halogens .
Data Contradiction and Reproducibility
Q. How should researchers address conflicting results in catalytic iodination efficiency across studies?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
